N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety fused with a pyrrolopyrimidine core, which is further substituted with dimethyl and dimethylaminopropyl groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole and pyrrolopyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include:
Benzothiazole derivatives: Starting materials for the benzothiazole moiety.
Pyrrolopyrimidine derivatives: Starting materials for the pyrrolopyrimidine core.
Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the coupling reaction.
Solvents: Such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to dissolve the reactants and provide a suitable reaction medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound’s potential as a therapeutic agent is explored. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE: The compound of interest.
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE: A similar compound with slight variations in the substituents or core structure.
Uniqueness
The uniqueness of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N6S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[7-(1,3-benzothiazol-2-yl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N6S/c1-13-14(2)26(20-24-15-8-5-6-9-16(15)27-20)19-17(13)18(22-12-23-19)21-10-7-11-25(3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
CMKWWGMDDQGVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN(C)C)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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